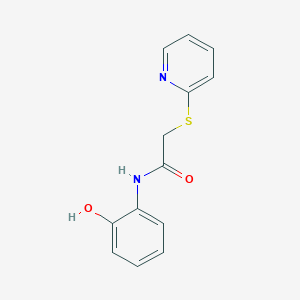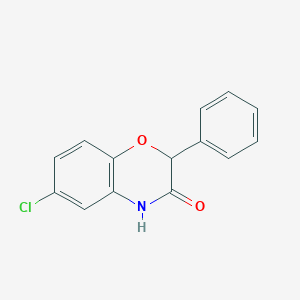![molecular formula C14H12ClNO3S2 B428359 Methyl 3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate CAS No. 477887-66-4](/img/structure/B428359.png)
Methyl 3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate is a synthetic organic compound that features a thiophene ring substituted with a methyl ester, an acetamido group, and a 4-chlorophenylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.
Introduction of the Methyl Ester Group: The methyl ester group can be introduced through esterification reactions using methanol and an acid catalyst.
Attachment of the Acetamido Group: The acetamido group can be introduced via acylation reactions using acetic anhydride or acetyl chloride.
Addition of the 4-Chlorophenylsulfanyl Group: The 4-chlorophenylsulfanyl group can be attached through nucleophilic substitution reactions using 4-chlorothiophenol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Methyl 3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring and sulfanyl group can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: Oxidized derivatives of the thiophene ring and sulfanyl group.
Reduction: Reduced derivatives of the carbonyl groups.
Substitution: Substituted derivatives of the chlorophenyl group.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of Methyl 3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl and acetamido groups could play a role in binding to these targets, while the thiophene ring may contribute to the compound’s overall stability and reactivity.
類似化合物との比較
Similar Compounds
- Methyl 3-({[(4-bromophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate
- Methyl 3-({[(4-fluorophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate
- Methyl 3-({[(4-methylphenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate
Uniqueness
Methyl 3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate is unique due to the presence of the 4-chlorophenylsulfanyl group, which can impart distinct electronic and steric properties compared to other similar compounds
特性
IUPAC Name |
methyl 3-[[2-(4-chlorophenyl)sulfanylacetyl]amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3S2/c1-19-14(18)13-11(6-7-20-13)16-12(17)8-21-10-4-2-9(15)3-5-10/h2-7H,8H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZNOXMWCRKJFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)CSC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[1,4]Benzodioxino[2,3-b]quinoxalin-1-yl 2-nitrobenzoate](/img/structure/B428278.png)
![2-chloro-12-(phenylsulfonyl)-12H-quinoxalino[2,3-b][1,4]benzoxazine](/img/structure/B428281.png)
![12-[(4-chlorophenyl)sulfonyl]-3-methyl-12H-quinoxalino[2,3-b][1,4]benzoxazine](/img/structure/B428282.png)
![12-[(4-chlorophenyl)sulfonyl]-2-methyl-12H-quinoxalino[2,3-b][1,4]benzoxazine](/img/structure/B428283.png)
![12-(mesitylsulfonyl)-12H-quinoxalino[2,3-b][1,4]benzoxazine](/img/structure/B428285.png)

![N-(2-hydroxy-5-methylphenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B428287.png)

![6-(4-fluorophenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione](/img/structure/B428289.png)
![6-(4-chlorophenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione](/img/structure/B428290.png)
![6-(4-fluorophenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B428291.png)
![Methyl 4-hydroxy[1,4]benzodioxino[2,3-b]quinoxaline-2-carboxylate](/img/structure/B428293.png)
![12-allyl-12H-quinoxalino[2,3-b][1,4]benzoxazine](/img/structure/B428295.png)
![12-[3-(trifluoromethyl)benzyl]-12H-quinoxalino[2,3-b][1,4]benzoxazine](/img/structure/B428296.png)
